

Technical Guide: Biotin-PEG12-TFP Ester

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Compound of Interest

Compound Name: *Biotin-PEG12-TFP ester*

Cat. No.: *B606124*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG12-TFP ester**, a high-performance biotinylation reagent. It is designed for researchers and professionals in drug development and life sciences who require detailed technical data, experimental protocols, and a clear understanding of its application workflows.

Core Properties and Specifications

Biotin-PEG12-TFP (2,3,5,6-Tetrafluorophenyl) ester is a sophisticated biotinylation reagent designed for covalently labeling proteins, peptides, and other biomolecules containing primary amine groups. The molecule features a biotin head group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a highly reactive TFP ester group. This combination of features provides significant advantages in bioconjugation applications.

The long, discrete-length PEG spacer enhances the water solubility of both the reagent and the resulting biotinylated conjugate, which helps to prevent aggregation and precipitation of labeled proteins[1][2]. Furthermore, the spacer arm, with a precise length of 47.6 Å, effectively minimizes steric hindrance, ensuring that the biotin moiety is readily accessible for binding to avidin or streptavidin in downstream applications[3]. The TFP ester is a highly efficient amine-reactive group, demonstrating greater stability in aqueous solutions and higher reactivity towards primary amines compared to the more common N-hydroxysuccinimide (NHS) esters[1][2].

Quantitative Data Summary

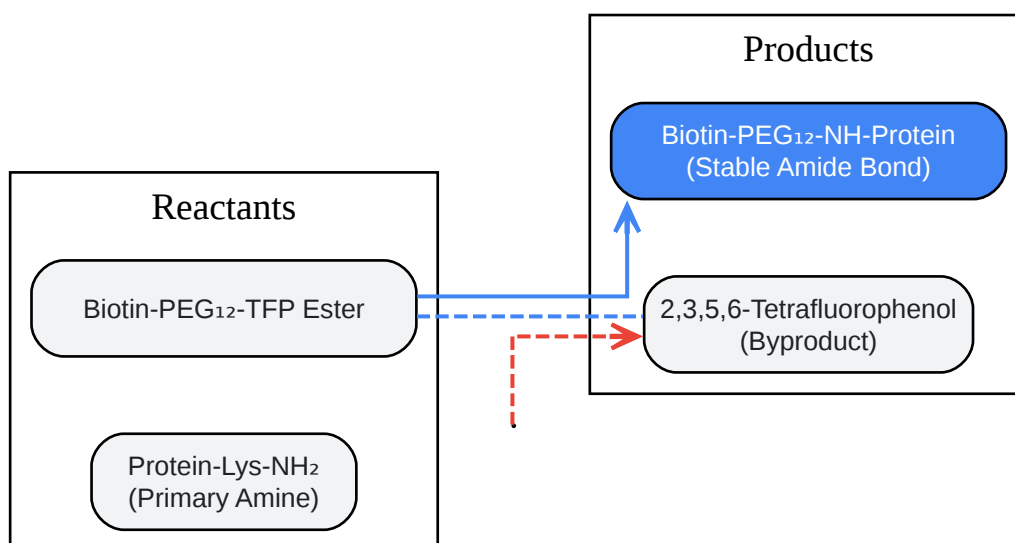
The key quantitative specifications for **Biotin-PEG12-TFP ester** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Weight	992.08 g/mol	[3][4][5][6]
Chemical Formula	C ₄₃ H ₆₉ F ₄ N ₃ O ₁₆ S	[3][5][6][7]
Purity	>98%	[3][7]
Spacer Arm Length	47.6 Å (40 atoms)	[3]
CAS Number	2055105-33-2	[5][7]
Optimal Reaction pH	7.5 - 8.5	[1][2]
Reactive Group	2,3,5,6-Tetrafluorophenyl (TFP) Ester	[1][2]
Target Functional Group	Primary Amines (-NH ₂)	[1][3][7][8]
Solubility	Methylene chloride, DMAC, DMSO	[1][3]
Storage Conditions	-20°C, protect from moisture, store with desiccant	[3][7][9]

Reaction Mechanism and Workflow

Biotinylation Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine, typically the ε-amine of a lysine residue on a protein, on the carbonyl carbon of the TFP ester. This results in the formation of a stable, covalent amide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct.

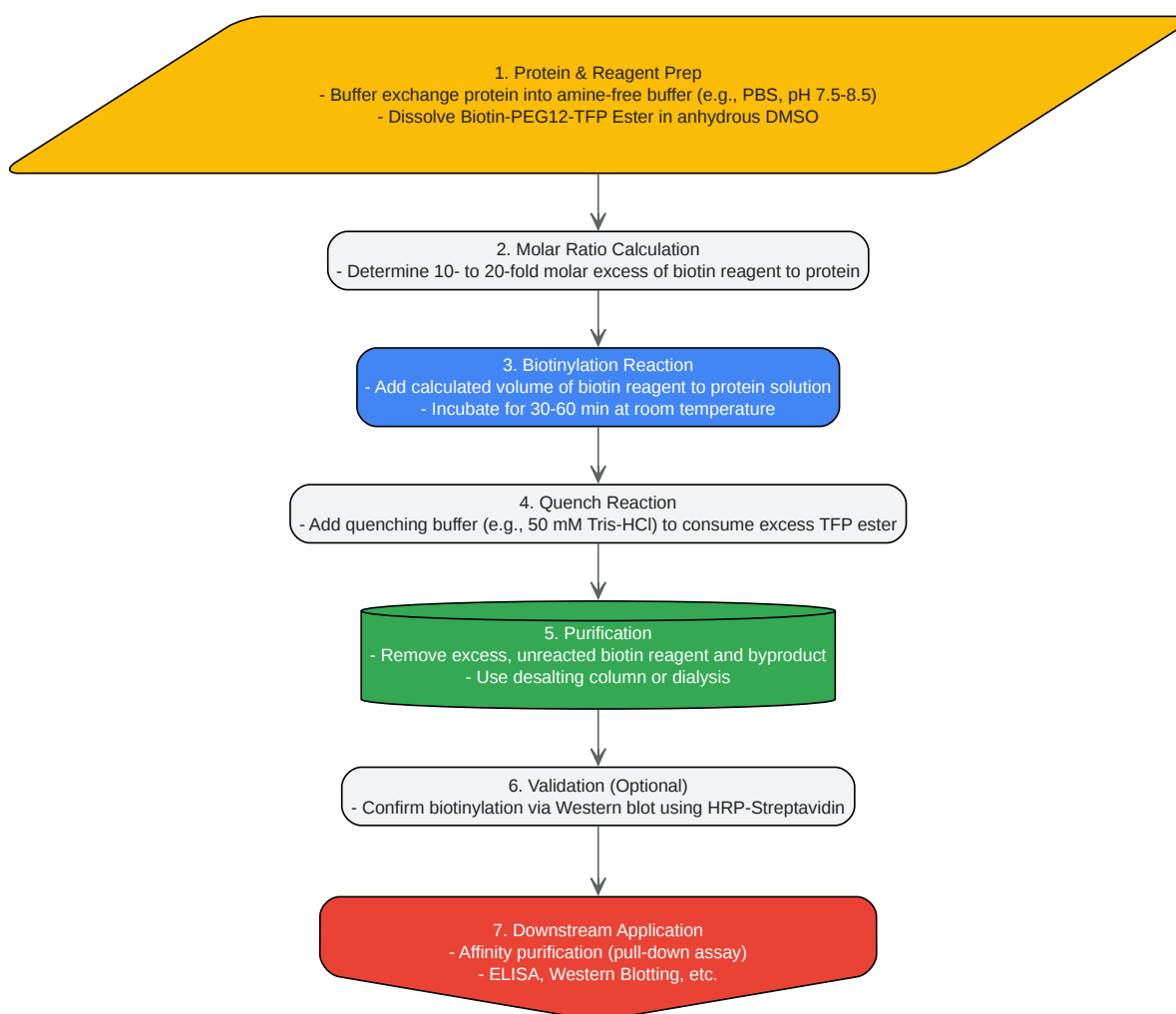


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Biotinylation reaction of a primary amine with **Biotin-PEG12-TFP ester**.

Experimental Workflow for Protein Biotinylation

A typical workflow for labeling a target protein and subsequently using it in a downstream application, such as an affinity purification assay, is outlined below. This process ensures efficient labeling, removal of unreacted reagents, and successful capture of the biotinylated protein.



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General workflow for protein biotinylation and subsequent application.

Experimental Protocol: Protein Biotinylation

This protocol provides a detailed methodology for biotinylating a generic protein with **Biotin-PEG12-TFP ester**. Optimization may be required depending on the specific protein and its concentration.

Materials Required

- Protein of interest (in an amine-free buffer like PBS, pH 7.4)
- **Biotin-PEG12-TFP ester**
- Anhydrous dimethyl sulfoxide (DMSO)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting spin columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment
- Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator)

Protocol Steps

- Protein Preparation:
 - Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the TFP ester and must be removed.[\[10\]](#)
 - If necessary, perform a buffer exchange into PBS (pH 7.2-8.0) using a desalting column or dialysis.[\[10\]](#)
 - The protein concentration should ideally be at least 1-2 mg/mL to ensure efficient labeling.[\[10\]](#)[\[11\]](#)
- Biotin Reagent Preparation:
 - Allow the vial of **Biotin-PEG12-TFP ester** to equilibrate to room temperature before opening to prevent moisture condensation.[\[12\]](#)

- Immediately before use, prepare a stock solution of the reagent by dissolving it in anhydrous DMSO. For example, create a 10 mM stock solution. This stock should be prepared fresh, as the TFP ester is susceptible to hydrolysis.[\[12\]](#)
- Calculation of Reagent Volume:
 - Determine the amount of protein (in moles) to be labeled.
 - Calculate the volume of the biotin reagent stock solution needed to achieve a desired molar excess. A 10- to 20-fold molar excess of biotin reagent over protein is a common starting point.[\[11\]](#)
 - Example Calculation: For 100 μ L of a 2 mg/mL protein solution (MW = 50 kDa):
 - Moles of protein = $(0.1 \text{ mL} * 2 \text{ mg/mL}) / (50,000 \text{ mg/mmol}) = 4 \text{ nmol}$
 - Moles of biotin needed (20x excess) = $4 \text{ nmol} * 20 = 80 \text{ nmol}$
 - Volume of 10 mM biotin stock = $80 \text{ nmol} / 10 \text{ mmol/L} = 8 \mu\text{L}$
- Biotinylation Reaction:
 - Add the calculated volume of the **Biotin-PEG12-TFP ester** stock solution to the protein solution.
 - Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours on a rotator.
- Quenching the Reaction:
 - To stop the labeling reaction, add a quenching buffer to consume any unreacted TFP ester. Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[\[11\]](#)
 - Incubate for an additional 15 minutes at room temperature.
- Removal of Excess Biotin:

- Purify the biotinylated protein from excess, unreacted biotin reagent and the 2,3,5,6-tetrafluorophenol byproduct.
- Use a desalting spin column appropriate for the sample volume or perform dialysis against PBS overnight at 4°C.[10][12]
- Storage and Validation:
 - Store the purified biotinylated protein at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.
 - The efficiency of biotinylation can be confirmed by various methods, including a Western blot using HRP-conjugated streptavidin to detect the biotinylated protein.[12]

This comprehensive guide provides the essential information for successfully employing **Biotin-PEG12-TFP ester** in research and development, ensuring efficient and reliable biotinylation for a wide range of applications.

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